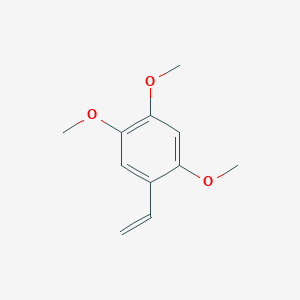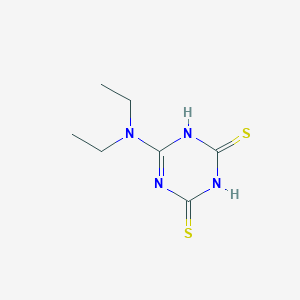
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a dithione group and a diethylamino group
准备方法
The synthesis of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride and diethylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions. The temperature and duration of the reaction are optimized to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
化学反应分析
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
科学研究应用
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism of action of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The dithione group can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes.
相似化合物的比较
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4,6-triamine: Also known as melamine, this compound is widely used in the production of resins and plastics. Unlike this compound, melamine lacks the dithione and diethylamino groups, resulting in different reactivity and applications.
1,3,5-Triazine-2,4,6-trione: This compound, also known as cyanuric acid, is used in water treatment and as a precursor for herbicides. The presence of three carbonyl groups distinguishes it from this compound.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known as triallyl isocyanurate, this compound is used as a crosslinking agent in polymer synthesis. Its structure includes allyl groups, which confer different chemical properties compared to this compound.
属性
CAS 编号 |
16034-25-6 |
|---|---|
分子式 |
C7H12N4S2 |
分子量 |
216.3 g/mol |
IUPAC 名称 |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
InChI 键 |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
手性 SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
规范 SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Key on ui other cas no. |
16034-25-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


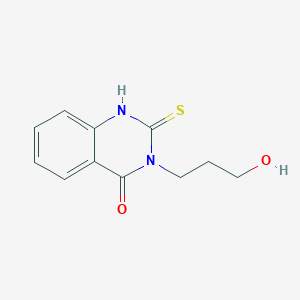
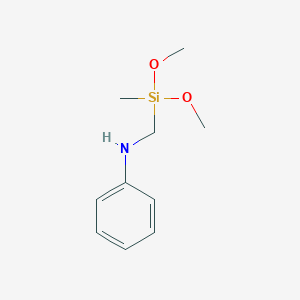
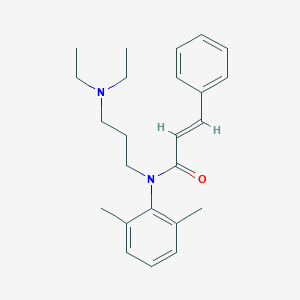
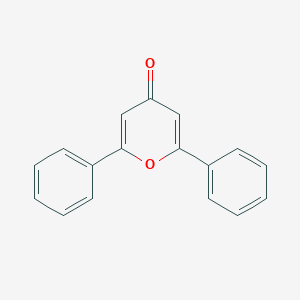
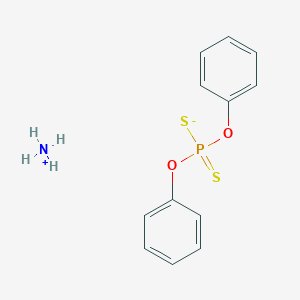
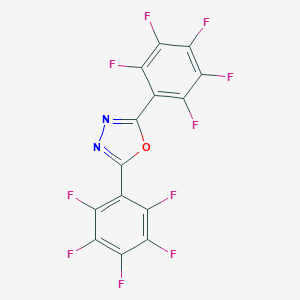
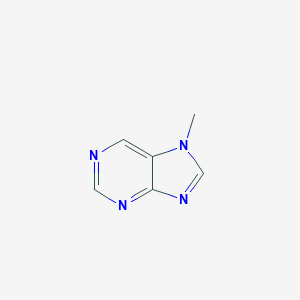
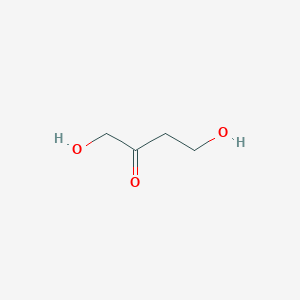
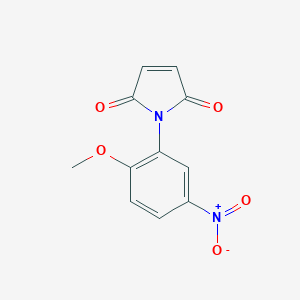
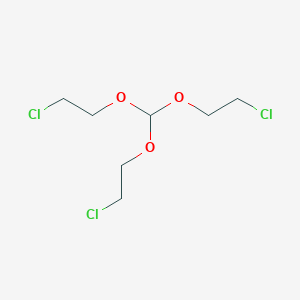
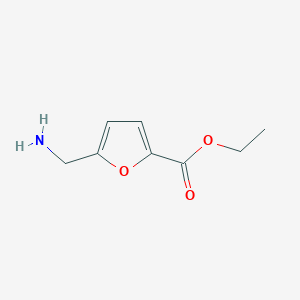
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
